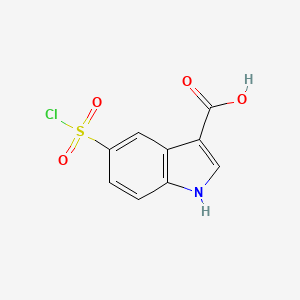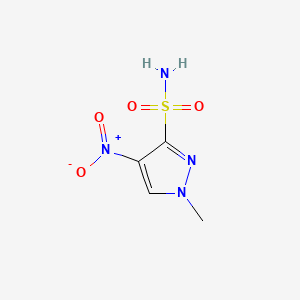
3,5-Dibromopyridine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromopyridine-d3: is a deuterated derivative of 3,5-dibromopyridine, where the hydrogen atoms at specific positions are replaced by deuterium. This compound is often used in various scientific research applications due to its unique properties and isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromopyridine-d3 typically involves the bromination of pyridine. The process can be carried out using molecular bromine in fuming sulfuric acid at elevated temperatures (around 130°C) to yield a mixture of 3-bromo- and 3,5-dibromopyridine . The deuteration process involves the exchange of hydrogen atoms with deuterium, which can be achieved using deuterated reagents under specific conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is crucial in the industrial preparation to achieve the desired isotopic labeling.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dibromopyridine-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Lithiation Reactions: The compound can undergo lithiation with lithium diisopropylamide, followed by reaction with electrophiles to yield substituted products.
Borylation Reactions: It can be used in palladium-catalyzed cross-coupling reactions with tetraalkoxydiborane or dialkoxyhydroborane to form boronic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Lithiation: Lithium diisopropylamide is commonly used for lithiation reactions.
Borylation: Palladium catalysts and boron reagents such as tetraalkoxydiborane are used in borylation reactions.
Major Products:
Substituted Pyridines: Products from nucleophilic substitution reactions.
4-Alkyl-3,5-dibromopyridines: Products from lithiation and subsequent reactions with electrophiles.
Boronic Acid Derivatives: Products from borylation reactions.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromopyridine-d3 is widely used in scientific research due to its isotopic labeling and reactivity. Some applications include:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Utilized in the study of metabolic pathways and enzyme mechanisms due to its isotopic labeling.
Medicine: Employed in the development of pharmaceuticals and in drug metabolism studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,5-dibromopyridine-d3 involves its participation in various chemical reactions due to the presence of bromine atoms and the isotopic labeling with deuterium. The bromine atoms make it a good candidate for substitution and cross-coupling reactions, while the deuterium labeling allows for detailed studies of reaction mechanisms and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
3,5-Dibromopyridine: The non-deuterated version of the compound.
3,5-Dichloropyridine: A similar compound with chlorine atoms instead of bromine.
3,5-Diiodopyridine: A compound with iodine atoms instead of bromine.
Uniqueness: 3,5-Dibromopyridine-d3 is unique due to its isotopic labeling with deuterium, which makes it particularly useful in studies involving isotopic effects and in tracing reaction pathways. The presence of bromine atoms also provides distinct reactivity compared to other halogenated pyridines.
Eigenschaften
IUPAC Name |
3,5-dibromo-2,4,6-trideuteriopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N/c6-4-1-5(7)3-8-2-4/h1-3H/i1D,2D,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSPMXMEOFGPIM-CBYSEHNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1Br)[2H])[2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219799-05-9 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219799-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloropyrazolo[1,5-A]pyrimidin-3-amine](/img/structure/B580728.png)

![6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B580733.png)






![1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid](/img/structure/B580743.png)
